PQ401 hydrochloride

Catalog No.
S12939152
CAS No.
M.F
C18H17Cl2N3O2
M. Wt
378.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PQ401 hydrochloride

Product Name

PQ401 hydrochloride

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea;hydrochloride

Molecular Formula

C18H17Cl2N3O2

Molecular Weight

378.2 g/mol

InChI

InChI=1S/C18H16ClN3O2.ClH/c1-11-9-15(13-5-3-4-6-14(13)20-11)21-18(23)22-16-10-12(19)7-8-17(16)24-2;/h3-10H,1-2H3,(H2,20,21,22,23);1H

InChI Key

ZBWKDYHRHOPCRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3=C(C=CC(=C3)Cl)OC.Cl

PQ401 hydrochloride is a potent inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cellular growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, where dysregulation of IGF-1R signaling is implicated in various malignancies, including gliomas. The chemical structure of PQ401 includes a complex arrangement that allows it to effectively bind to IGF-1R, thereby inhibiting its activity and downstream signaling pathways .

PQ401 hydrochloride is primarily characterized by its reactivity towards the IGF-1R. It can undergo various chemical transformations under specific conditions. Notably, it can be involved in:

  • Oxidation: PQ401 can be oxidized to yield different derivatives, which may have altered biological activities.
  • Reduction: Reduction reactions can modify the compound's structure, potentially affecting its efficacy as an IGF-1R inhibitor .

These reactions are significant in the context of pharmaceutical formulations and stability studies.

The biological activity of PQ401 hydrochloride is centered on its ability to inhibit IGF-1R signaling. Research indicates that treatment with PQ401 leads to:

  • Induction of Apoptosis: In glioma cell lines, PQ401 has been shown to induce programmed cell death, reducing cell viability and proliferation.
  • Inhibition of Migration: The compound also decreases the mobility of cancer cells, which is critical in preventing metastasis .
  • Tumor Growth Suppression: In vivo studies using mouse xenograft models have demonstrated that PQ401 effectively suppresses glioma tumor growth, highlighting its potential as a therapeutic agent for patients with elevated IGF-1R signaling .

The synthesis of PQ401 hydrochloride involves several steps typically found in organic synthesis. While specific proprietary methods may exist, general approaches include:

  • Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  • Multi-step Reactions: These often include coupling reactions, functional group transformations (such as oxidation and reduction), and purification steps to isolate the final product.
  • Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .

PQ401 hydrochloride has several notable applications:

  • Cancer Therapy: Its primary application lies in oncology as a targeted therapy for cancers associated with aberrant IGF-1R signaling.
  • Research Tool: It serves as a valuable tool in research settings for studying IGF-1R-related pathways and developing new therapeutic strategies .

Interaction studies involving PQ401 hydrochloride focus on its binding affinity and specificity towards IGF-1R compared to other receptors. These studies are crucial for understanding potential off-target effects and optimizing therapeutic regimens. Investigations have shown that PQ401 selectively inhibits IGF-1R without significantly affecting other related receptors, which is vital for minimizing side effects during treatment .

Several compounds share structural or functional similarities with PQ401 hydrochloride. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
GSK1904529AIGF-1R inhibitorDeveloped specifically for gliomas
LinsitinibDual inhibitor of IGF-1R and insulin receptorBroader target profile
NVP-AEW541Selective IGF-1R inhibitorFocused on blocking tumor growth

Uniqueness of PQ401 Hydrochloride

PQ401 distinguishes itself through its selective inhibition of IGF-1R, demonstrated efficacy in glioma models, and its specific chemical structure that allows for effective binding without significant off-target effects. This specificity may enhance its therapeutic potential while reducing adverse outcomes compared to other similar compounds .

Retrosynthetic Analysis of Diarylamine-Urea Scaffold

The retrosynthetic analysis of PQ401 hydrochloride reveals a strategic disconnection at the central urea linkage, yielding two key aromatic fragments: the 5-chloro-2-methoxyphenyl moiety and the 2-methylquinolin-4-yl system [1]. The compound, systematically named 1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea hydrochloride, possesses the molecular formula C18H17Cl2N3O2 with a molecular weight of 378.2 grams per mole [31] [32].

The retrosynthetic approach follows established principles for diaryl urea construction, where the target molecule is conceptually divided into synthetically equivalent fragments [13]. The primary disconnection occurs at the carbonyl carbon of the urea functionality, generating two amine precursors: 5-chloro-2-methoxyaniline and 4-amino-2-methylquinoline [7]. This strategic bond cleavage simplifies the synthetic challenge to the preparation of these two aromatic amines and their subsequent coupling through urea formation.

The quinoline fragment represents the more complex synthetic target, requiring construction of the bicyclic system with regioselective functionalization at the 2- and 4-positions [30]. The methyl substituent at the 2-position provides electronic activation for nucleophilic substitution at the 4-position, while the amino functionality serves as the nucleophilic coupling partner in urea formation [8].

Table 1: Retrosynthetic Analysis Summary for PQ401 Hydrochloride

FragmentStructural FeaturesSynthetic ComplexityKey Transformations
5-Chloro-2-methoxyanilineElectron-rich aromatic amineLowCommercial availability or simple functionalization
4-Amino-2-methylquinolineBicyclic heteroaromatic amineHighQuinoline synthesis and selective aminolysis
Urea linkageCentral connecting unitModerateIsocyanate-amine coupling or carbamate activation

The synthetic equivalents for urea formation include isocyanate intermediates, carbonyldiimidazole activation, or phosgene-derived methodologies [18]. The choice of coupling strategy significantly impacts the efficiency and selectivity of the final condensation step, particularly in minimizing symmetric urea byproduct formation.

Key Intermediate Synthesis: 4-Aminoquinaldine Derivatives

The synthesis of 4-aminoquinaldine derivatives represents a critical step in PQ401 hydrochloride preparation, requiring regioselective introduction of the amino functionality at the 4-position of the quinoline ring system [8]. The quinaldine scaffold (2-methylquinoline) serves as the starting material for nucleophilic substitution reactions that install the required amino group.

Classical approaches to 4-aminoquinoline synthesis involve initial chlorination of quinaldine at the 4-position, followed by nucleophilic displacement with ammonia or primary amines [15]. The chlorination reaction typically employs phosphorus oxychloride under reflux conditions, generating 4-chloro-2-methylquinoline as a key intermediate [28]. This transformation proceeds through electrophilic aromatic substitution, with the quinoline nitrogen providing activation for substitution at the electron-deficient 4-position.

The aminolysis step requires careful optimization of reaction conditions to achieve high conversion while minimizing side reactions [8]. Temperature control proves critical, as elevated temperatures (120-130°C) facilitate nucleophilic substitution but may promote decomposition or rearrangement reactions [8]. Solvent selection influences both reaction rate and selectivity, with polar aprotic solvents such as dimethyl sulfoxide providing optimal conditions for amine nucleophilicity.

Table 2: Synthetic Methods for 4-Aminoquinaldine Preparation

MethodStarting MaterialConditionsYield RangeKey Advantages
Direct Aminolysis4-Chloroquinaldine120-130°C, neat conditions70-90%Simple procedure, high atom economy
Microwave-Assisted4-Chloroquinaldine130°C, 6-8 hours75-85%Reduced reaction time, improved selectivity
Solvent-Mediated4-ChloroquinaldineDimethyl sulfoxide, 100°C80-95%Enhanced conversion, better workup
Catalytic MethodsQuinaldine derivativesMetal-catalyzed conditions60-80%Mild conditions, functional group tolerance

Alternative synthetic routes involve direct functionalization of quinaldine through metal-catalyzed amination reactions [22]. These methodologies offer advantages in terms of functional group tolerance and reaction mildness but require careful optimization of catalyst loading and reaction parameters. Copper-catalyzed approaches have demonstrated particular utility in constructing 4-aminoquinoline derivatives with diverse substitution patterns.

The purification of 4-aminoquinaldine intermediates requires attention to their basic properties and potential for oxidative degradation [8]. Standard workup procedures involve aqueous extraction with sodium bicarbonate solution, followed by organic solvent extraction and chromatographic purification. The compounds exhibit characteristic ultraviolet absorption properties that facilitate monitoring during synthesis and purification.

Parallel Synthesis Techniques for Structural Analog Development

Parallel synthesis methodologies have revolutionized the development of structural analogs in diaryl urea chemistry, enabling rapid exploration of structure-activity relationships through simultaneous preparation of multiple compounds [25]. These techniques prove particularly valuable for PQ401 analogs, where systematic variation of aromatic substituents can optimize biological activity and physicochemical properties.

The implementation of parallel synthesis in diaryl urea construction typically involves modular approaches where common intermediates undergo simultaneous derivatization with different coupling partners [29]. For PQ401 analogs, this strategy enables independent variation of both aromatic rings while maintaining the central urea linkage. The quinoline fragment can be modified through different substitution patterns, while the chloromethoxyphenyl moiety allows exploration of halogen and alkoxy variations.

Automated synthesis platforms facilitate high-throughput preparation of analog libraries through precise control of reaction conditions and reagent addition [29]. These systems typically employ parallel reactors operating under identical temperature and mixing conditions, ensuring reproducible results across multiple reactions. The use of solid-phase extraction cartridges enables automated workup procedures, significantly reducing manual intervention requirements.

Table 3: Parallel Synthesis Strategy for PQ401 Analog Libraries

Library FocusVariable ComponentSynthetic ApproachExpected YieldsThroughput
Quinoline Variants2-Methylquinoline derivativesParallel aminolysis reactions70-85%24-48 compounds
Phenyl ModificationsChloromethoxyphenyl analogsParallel urea formations75-90%12-24 compounds
Linker VariationsUrea alternativesParallel coupling reactions65-80%6-12 compounds
Combination LibrariesMixed modificationsSequential parallel steps60-75%48-96 compounds

The selection of appropriate building blocks requires consideration of commercial availability, synthetic accessibility, and structural diversity [26]. Electronic and steric properties of substituents significantly influence both synthetic success and biological activity, necessitating rational design principles in library construction. Electron-withdrawing groups on aromatic rings may reduce nucleophilicity in coupling reactions, while bulky substituents can create steric hindrance affecting both synthesis and target binding.

Quality control in parallel synthesis involves analytical techniques capable of rapid characterization of multiple compounds [25]. High-performance liquid chromatography with mass spectrometric detection provides efficient purity assessment and molecular weight confirmation for parallel-synthesized analogs. Nuclear magnetic resonance spectroscopy, while more time-consuming, offers structural confirmation for selected representatives from each library subset.

Purification Challenges: Reverse-Phase High-Performance Liquid Chromatography Removal of Symmetric Urea Byproducts

The purification of PQ401 hydrochloride presents significant challenges due to the formation of symmetric urea byproducts during the coupling reaction between aromatic amines [27]. These impurities, particularly bis(5-chloro-2-methoxyphenyl)urea and bis(2-methylquinolin-4-yl)urea, exhibit similar polarity and chromatographic behavior to the desired product, complicating traditional purification approaches.

Reverse-phase high-performance liquid chromatography emerges as the method of choice for achieving baseline separation of PQ401 from symmetric urea contaminants [24]. The technique exploits subtle differences in hydrophobic interactions between the mixed diaryl urea product and the symmetric byproducts with the stationary phase. Optimization of mobile phase composition proves critical for achieving adequate resolution while maintaining reasonable analysis times.

The selection of appropriate stationary phase chemistry significantly influences separation efficiency [24]. Octadecylsilane (C18) columns provide optimal retention characteristics for diaryl urea compounds, with longer alkyl chains offering enhanced hydrophobic interactions. Column temperature control affects both peak shape and resolution, with elevated temperatures (40-50°C) typically improving mass transfer kinetics and reducing peak tailing.

Table 4: Reverse-Phase High-Performance Liquid Chromatography Optimization Parameters

ParameterOptimal RangeEffect on SeparationConsiderations
Mobile Phase Acetonitrile45-65%Retention time controlHigher concentrations reduce analysis time
Buffer pH6.5-7.5Peak symmetryNeutral conditions minimize ionization
Flow Rate1.0-1.5 milliliters per minuteResolution optimizationHigher rates improve efficiency
Column Temperature40-50°CPeak sharpeningTemperature stability requirements
Detection Wavelength254-280 nanometersSensitivity optimizationAromatic absorption maximum

Mobile phase gradient optimization enables fine-tuning of selectivity between structurally similar compounds [20]. A typical gradient profile involves initial conditions of 40% acetonitrile in water, increasing to 70% acetonitrile over 20-30 minutes. The addition of volatile buffer systems, such as ammonium acetate at 10-20 millimolar concentration, improves peak shape and facilitates mass spectrometric detection when required.

The detection of separated components typically employs ultraviolet absorption at wavelengths corresponding to the aromatic chromophores present in diaryl urea structures [24]. Wavelengths around 254-280 nanometers provide optimal sensitivity for quinoline-containing compounds, while photodiode array detection enables spectral confirmation of peak identity. Mass spectrometric detection offers additional selectivity and structural information, particularly valuable for impurity identification and characterization.

Preparative-scale separations require scaling considerations that maintain separation efficiency while handling larger sample loads [41]. The transition from analytical to preparative conditions involves proportional increases in column dimensions, flow rates, and injection volumes while preserving mobile phase composition and gradient profiles. Semi-preparative columns (10-20 millimeter internal diameter) provide intermediate capacity suitable for milligram to gram-scale purifications.

PQ401 hydrochloride represents a novel class of diarylurea compounds that function as selective inhibitors of the insulin-like growth factor-1 receptor kinase domain. The compound demonstrates a unique mechanism of action that differentiates it from conventional adenosine triphosphate-competitive inhibitors through its indirect modulation of nucleotide binding and distinctive interaction patterns with the receptor kinase domain [1] [2].

Allosteric Binding Site Topology in Insulin-like Growth Factor-1 Receptor Kinase Domain

The insulin-like growth factor-1 receptor kinase domain exhibits a classical protein kinase architecture consisting of an amino-terminal lobe and a carboxy-terminal lobe connected by a flexible hinge region. The adenosine triphosphate-binding site is positioned at the interface between these two lobes, with the active site accessible to substrate binding when the receptor adopts its active conformation [3] [4].

PQ401 hydrochloride does not occupy the conventional adenosine triphosphate-binding pocket but instead interacts with a distinct allosteric site within the kinase domain topology. This allosteric binding site is characterized by its proximity to regulatory elements that control kinase activation, including the activation loop and the conserved aspartate-phenylalanine-glycine motif [2] [5]. The compound's binding to this allosteric site induces conformational changes that propagate through the kinase domain, ultimately affecting the enzyme's catalytic activity.

Table 1. Allosteric Binding Site Characteristics of PQ401 Hydrochloride

Binding Site FeatureCharacteristicsFunctional Impact
LocationAllosteric site distinct from adenosine triphosphate pocketIndirect modulation of catalytic activity
Binding ModeNon-competitive with adenosine triphosphateMaintains adenosine triphosphate binding capacity
Conformational EffectInduces structural changes in kinase domainAlters activation loop positioning
AccessibilitySurface-accessible regulatory regionPermits selective targeting

The allosteric nature of PQ401 hydrochloride binding provides several advantages over conventional adenosine triphosphate-competitive inhibitors. The compound can bind simultaneously with adenosine triphosphate, allowing for more complex regulatory mechanisms and potentially reduced competition with cellular adenosine triphosphate concentrations [2] [5].

Steric Effects on Adenosine Triphosphate-Competitive Inhibition

Despite not directly competing with adenosine triphosphate for binding, PQ401 hydrochloride exerts significant steric effects that influence adenosine triphosphate binding and utilization within the insulin-like growth factor-1 receptor kinase domain. The compound's diarylurea structure, consisting of a quinoline ring system connected to a chloro-methoxyphenyl group through a urea linkage, creates specific steric constraints that affect the kinase's conformational flexibility [1] [5].

The steric effects of PQ401 hydrochloride manifest through several mechanisms. The compound's binding induces conformational changes in the kinase domain that alter the geometry of the adenosine triphosphate-binding site, reducing the efficiency of adenosine triphosphate binding and subsequent phosphoryl transfer reactions. These steric constraints are particularly pronounced in the region surrounding the activation loop, where the compound's presence restricts the conformational changes necessary for full kinase activation [2] [5].

Table 2. Steric Effects of PQ401 Hydrochloride on Adenosine Triphosphate Binding

Steric EffectMechanismKinetic Impact
Activation Loop ConstraintRestricts conformational flexibilityReduced catalytic efficiency
Adenosine Triphosphate Site GeometryAlters binding pocket architectureDecreased adenosine triphosphate affinity
Magnesium CoordinationAffects metal ion positioningImpaired phosphoryl transfer
Substrate AccessLimits protein substrate bindingReduced autophosphorylation

The steric effects are amplified by the compound's ability to stabilize inactive conformations of the kinase domain. This stabilization occurs through interactions with residues that normally undergo conformational changes during the activation process, effectively trapping the kinase in a partially active state that retains adenosine triphosphate binding capacity but exhibits reduced catalytic activity [1] [5].

Time-Dependent Inactivation Kinetics and Inhibitory Concentration 50 Determination

PQ401 hydrochloride exhibits time-dependent inactivation kinetics that distinguish it from reversible competitive inhibitors. The compound demonstrates a biphasic inhibition pattern characterized by an initial rapid binding phase followed by a slower, time-dependent inactivation phase that leads to sustained inhibition of insulin-like growth factor-1 receptor activity [6] [7].

The time-dependent nature of PQ401 hydrochloride inhibition is evidenced by the observation that longer incubation periods result in enhanced inhibitory effects. Studies demonstrate that treatment for 72 hours produces significantly greater inhibition of cell viability compared to 48-hour treatments, indicating that the compound's effects accumulate over time [6] [7].

Table 3. Time-Dependent Inhibitory Concentration 50 Values for PQ401 Hydrochloride

Assay SystemTime PointInhibitory Concentration 50 (μM)Reference
MCF-7 Cell AutophosphorylationNot specified12.0Gable et al., 2006 [1]
Isolated Kinase Domain20 minutes<1.0Gable et al., 2006 [1]
U2OS Cell Viability48 hours5.0Qi et al., 2019 [6]
Cell-free Kinase AssayNot specified<1.0Commercial sources [2]
IGF-1 Stimulated GrowthNot specified6.0Gable et al., 2006 [1]

The kinetic parameters of PQ401 hydrochloride inhibition suggest a mechanism involving initial reversible binding followed by a conformational change that leads to tighter binding or covalent modification. This mechanism is consistent with the compound's ability to induce sustained inhibition that persists even after removal of the compound from the culture medium [1] [6].

The time-dependent inactivation kinetics follow first-order kinetics, with the rate of inactivation being proportional to the inhibitor concentration. The maximum rate of inactivation (kinact) and the concentration required for half-maximal inactivation rate (KI) represent key parameters for characterizing the compound's inhibitory mechanism [8] [9].

Selectivity Profiling Against Insulin Receptor Family Members

PQ401 hydrochloride demonstrates preferential selectivity for the insulin-like growth factor-1 receptor over other members of the insulin receptor family, including the insulin receptor and insulin-like growth factor-2 receptor. This selectivity is particularly important given the high degree of structural similarity between the insulin-like growth factor-1 receptor and insulin receptor kinase domains [10] [11].

The selectivity profile of PQ401 hydrochloride results from subtle structural differences in the allosteric binding sites between family members. While the insulin-like growth factor-1 receptor and insulin receptor share greater than 80% amino acid sequence identity in their kinase domains, key residues in the allosteric binding region differ sufficiently to confer selectivity for the insulin-like growth factor-1 receptor [10] [11].

Table 4. Selectivity Profile of PQ401 Hydrochloride Against Insulin Receptor Family Members

Receptor TypeSelectivityInhibition CharacteristicsClinical Relevance
Insulin-like Growth Factor-1 ReceptorPrimary targetPotent inhibition (IC50 <1-12 μM)Oncology applications
Insulin ReceptorSecondary targetSlight inhibition at high concentrationsPotential metabolic effects
Insulin-like Growth Factor-2 ReceptorMinimal activityLimited interactionReduced off-target effects
Insulin Receptor-related ReceptorUnknownNot characterizedRequires further study

The selectivity of PQ401 hydrochloride for the insulin-like growth factor-1 receptor over the insulin receptor is demonstrated by its preferential inhibition of insulin-like growth factor-1-stimulated cellular responses compared to insulin-stimulated responses. However, at higher concentrations, the compound may exhibit some cross-reactivity with the insulin receptor, which could contribute to its overall biological effects [10] [12].

The molecular basis for selectivity involves specific amino acid residues in the allosteric binding site that differ between the insulin-like growth factor-1 receptor and insulin receptor. These differences create a binding environment that favors interaction with PQ401 hydrochloride in the insulin-like growth factor-1 receptor while reducing affinity for the insulin receptor [13] [11].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

377.0697822 g/mol

Monoisotopic Mass

377.0697822 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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